molecular formula C7H7NO4 B12354307 4-methoxy-2-oxo-3H-pyridine-3-carboxylic acid

4-methoxy-2-oxo-3H-pyridine-3-carboxylic acid

Cat. No.: B12354307
M. Wt: 169.13 g/mol
InChI Key: VHWBBTUUSUBTHL-UHFFFAOYSA-N
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Description

4-Methoxy-2-oxo-3H-pyridine-3-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family This compound is characterized by a pyridine ring substituted with a methoxy group at the 4-position, a keto group at the 2-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-oxo-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones . Another method includes the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by Ni(II) or Sc(III) complexes . Additionally, the oxidative cyclization of β-enaminones is a well-studied approach, often involving a rearrangement step after ring formation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-oxo-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The methoxy group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds that retain the core pyridine structure.

Scientific Research Applications

4-Methoxy-2-oxo-3H-pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-2-oxo-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit enzymes such as uridine monophosphate kinase (UMPK), UDP-N-acetyl muramyl pentapeptide ligase (Mur-F), and peptidyl deformylase (PDF), which are crucial for bacterial cell wall synthesis and protein maturation . By inhibiting these enzymes, the compound can effectively disrupt bacterial growth and survival.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-methoxy-2-oxo-3H-pyridine-3-carboxylic acid include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of the methoxy group at the 4-position and the keto group at the 2-position. These functional groups confer unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

4-methoxy-2-oxo-3H-pyridine-3-carboxylic acid

InChI

InChI=1S/C7H7NO4/c1-12-4-2-3-8-6(9)5(4)7(10)11/h2-3,5H,1H3,(H,10,11)

InChI Key

VHWBBTUUSUBTHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=NC(=O)C1C(=O)O

Origin of Product

United States

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